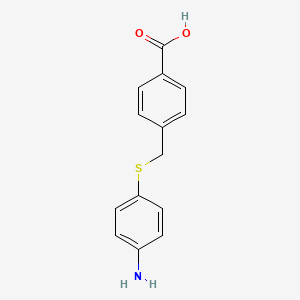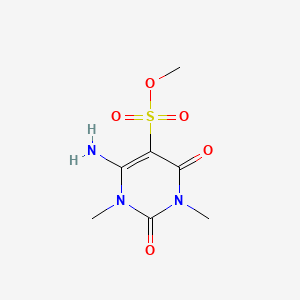![molecular formula C7H8N4O B12810685 2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 40995-48-0](/img/structure/B12810685.png)
2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 364409 is a compound of interest in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. It belongs to the class of indenoisoquinoline derivatives, which are known for their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 364409 typically involves the condensation of an indene derivative with an isoquinoline derivative under acidic conditions. The reaction is followed by cyclization and subsequent purification steps to obtain the final product. The specific reagents and conditions can vary, but common methods include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of NSC 364409 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
NSC 364409 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert NSC 364409 into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
NSC 364409 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase I inhibition and to develop new inhibitors with improved efficacy and safety profiles.
Biology: The compound is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: NSC 364409 is being explored as a potential anticancer agent, particularly for its ability to overcome resistance to other topoisomerase I inhibitors.
Industry: The compound’s synthesis and derivatives are of interest for the development of new pharmaceuticals and chemical processes.
Mechanism of Action
NSC 364409 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 364409 prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making NSC 364409 a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
NSC 364409 is unique among indenoisoquinoline derivatives due to its specific molecular structure, which confers distinct pharmacological properties. Compared to other similar compounds, NSC 364409 has shown different patterns of topoisomerase I inhibition and DNA cleavage site specificity, which may translate to unique therapeutic advantages.
Properties
CAS No. |
40995-48-0 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,5-dimethylpyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-10-4-5-6(9-10)3-8-11(2)7(5)12/h3-4H,1-2H3 |
InChI Key |
KPTZVSUIBRXAGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=NN(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





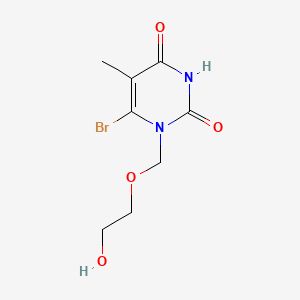

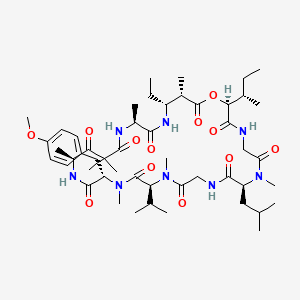


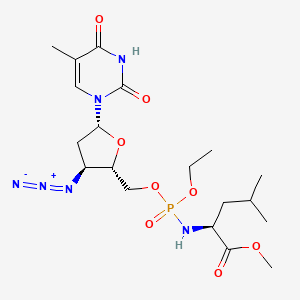

![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
